molecular formula C18H23F2N5O3 B3921525 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide

Cat. No.: B3921525
M. Wt: 395.4 g/mol
InChI Key: NWVJOTQOHKMJHL-UHFFFAOYSA-N
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Description

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a difluorophenyl group, and an imidazolidinone moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.

    Attachment of the Imidazolidinone Moiety: The imidazolidinone moiety is attached through a condensation reaction with an appropriate imidazolidinone derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(2,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
  • 2-[1-[(2,3-dichlorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
  • 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propionamide

Uniqueness

The uniqueness of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the imidazolidinone moiety contributes to its potential biological activity.

Properties

IUPAC Name

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O3/c19-13-3-1-2-12(16(13)20)11-25-9-5-22-17(27)14(25)10-15(26)21-4-7-24-8-6-23-18(24)28/h1-3,14H,4-11H2,(H,21,26)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJOTQOHKMJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCN2CCNC2=O)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Reactant of Route 3
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Reactant of Route 4
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Reactant of Route 5
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide
Reactant of Route 6
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide

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